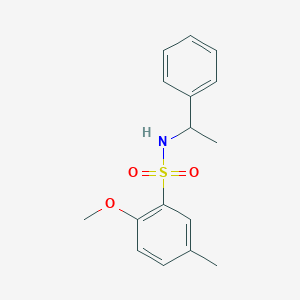
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been widely studied for its potential use in scientific research. MMPEBS is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is its versatility. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on different systems in the body, making it a valuable tool for researchers in a variety of fields. However, the synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that requires a high level of expertise and care, which can be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research on 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the use of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide as a potential therapeutic agent for a variety of conditions, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide and its effects on different systems in the body. Overall, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a valuable tool for researchers in a variety of fields, and its potential applications are vast and varied.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with phenethylamine to produce an intermediate compound. This intermediate is then reacted with sodium methoxide to produce the final product, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a challenging process that requires a high level of expertise and care.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on these systems, making it a valuable tool for researchers studying these areas.
Propriétés
Nom du produit |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-9-10-15(20-3)16(11-12)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
Clé InChI |
AYNMYGOMPHVCBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)